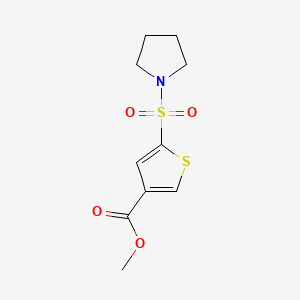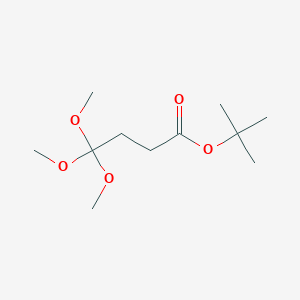
Tert-butyl 4,4,4-trimethoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,4,4-trimethoxybutanoate: is an organic compound with the molecular formula C11H22O5. It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by three methoxy groups, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4,4-trimethoxybutanoate typically involves the esterification of 4,4,4-trimethoxybutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as ion-exchange resins can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4,4-trimethoxybutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4,4,4-trimethoxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 4,4,4-trimethoxybutanoate primarily involves its hydrolysis to release 4,4,4-trimethoxybutanoic acid and tert-butyl alcohol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions. The released 4,4,4-trimethoxybutanoic acid can then participate in various biochemical pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromobutanoate: Similar in structure but contains a bromine atom instead of methoxy groups.
Tert-butyl 4-hydroxybutanoate: Contains a hydroxyl group instead of methoxy groups.
Tert-butyl 4-aminobutanoate: Contains an amino group instead of methoxy groups.
Uniqueness
Tert-butyl 4,4,4-trimethoxybutanoate is unique due to the presence of three methoxy groups on the fourth carbon, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H22O5 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 4,4,4-trimethoxybutanoate |
InChI |
InChI=1S/C11H22O5/c1-10(2,3)16-9(12)7-8-11(13-4,14-5)15-6/h7-8H2,1-6H3 |
InChI Key |
UIJYAWWITTWOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


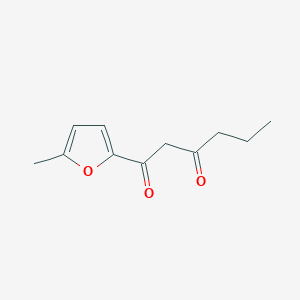
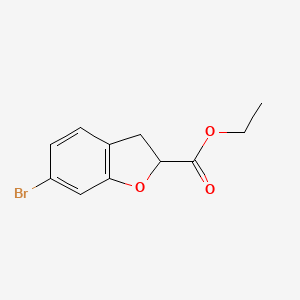


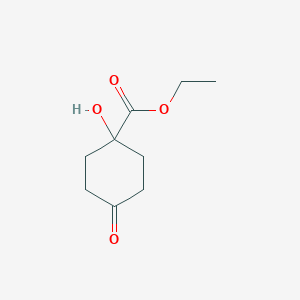

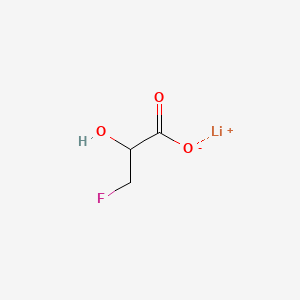

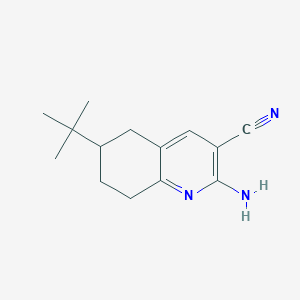
![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
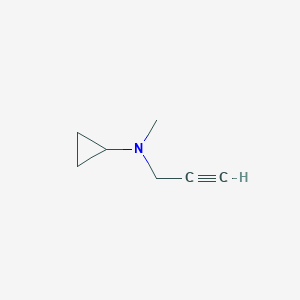
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
